molecular formula C22H20N6O2 B2849792 (E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 587004-27-1

(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Numéro de catalogue: B2849792
Numéro CAS: 587004-27-1
Poids moléculaire: 400.442
Clé InChI: QEBHYTCRWBDILG-DHRITJCHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused heterocyclic core (pyrroloquinoxaline) and functionalized with an allyl group, an amino substituent, and a Schiff base moiety derived from 2-methoxybenzaldehyde. Its structure combines electron-rich aromatic systems (quinoxaline and methoxybenzylidene) with a flexible allyl chain, which may influence solubility, bioavailability, and target binding.

Propriétés

IUPAC Name

2-amino-1-[(E)-(2-methoxyphenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-3-12-24-22(29)18-19-21(27-16-10-6-5-9-15(16)26-19)28(20(18)23)25-13-14-8-4-7-11-17(14)30-2/h3-11,13H,1,12,23H2,2H3,(H,24,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBHYTCRWBDILG-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N6O2C_{22}H_{20}N_{6}O_{2}, with a molecular weight of 400.442 g/mol. The IUPAC name is 2-amino-1-[(E)-(2-methoxyphenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide. The structure features a pyrroloquinoxaline core which is known for various biological activities.

Synthesis

The compound can be synthesized through a multistep reaction involving the condensation of appropriate amines and aldehydes under controlled conditions. The synthesis typically employs methods such as the Knoevenagel condensation to form the imine linkage, followed by further modifications to introduce the allyl group and other functional groups.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrroloquinoxaline derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as Sirt6 activation, which has been linked to tumor growth suppression in xenograft models .

Anti-inflammatory Effects

Research indicates that derivatives of pyrroloquinoxaline can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. For example, certain analogs have shown effectiveness in reducing inflammation in models of acute lung injury and other inflammatory conditions .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Some studies suggest that related compounds possess significant antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .

Case Studies

Study Findings
Antitumor Activity Compound showed IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 cell lines, indicating potent cytotoxicity. Synergistic effects were observed when combined with doxorubicin .
Anti-inflammatory Study Inhibition of LPS-induced cytokine production was noted, with significant reductions in TNF-alpha and IL-6 levels in vitro .
Antimicrobial Evaluation Exhibited notable antifungal activity against Candida species in preliminary tests, suggesting a broad spectrum of antimicrobial action .

The biological activities of (E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide are believed to be mediated through several pathways:

  • Sirtuin Activation : Activation of Sirt6 leads to enhanced deacetylation of histones, promoting tumor suppressor gene expression.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : It regulates inflammatory cytokines by inhibiting NF-kB signaling pathways.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrroloquinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related N-allyl quinoxaline derivative showed potent activity against A594 and MCF-7 cancer cells with IC50 values of 0.86 µM and 1.06 µM, respectively . This suggests that the pyrroloquinoxaline scaffold may be effective in targeting cancer cells.

Antioxidant Activity

The antioxidant properties of Schiff base ligands derived from similar structures have been investigated, indicating that these compounds can effectively scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases . The structure of (E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may contribute to its ability to act as an antioxidant.

Neuropharmacological Effects

The compound's potential as an anticonvulsant has been explored through structure-activity relationship studies. Analogous compounds have shown efficacy in animal seizure models, suggesting that modifications to the pyrroloquinoxaline core can enhance anticonvulsant properties . The mechanism may involve modulation of sodium channels, which are critical in neuronal excitability.

Case Studies

Study ReferenceBiological ActivityKey Findings
AnticancerIC50 values of 0.86 µM (A594) and 1.06 µM (MCF-7) indicate high potency against cancer cells.
AntioxidantDemonstrated significant radical scavenging activity compared to standard antioxidants like gallic acid.
NeuropharmacologyIdentified as a potential anticonvulsant with favorable activity in seizure models.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide with various biological targets. These studies help elucidate the interaction mechanisms at the molecular level, providing insights into how structural modifications can enhance biological activity.

Comparaison Avec Des Composés Similaires

Structural Variations and Key Modifications

The following compounds share the pyrrolo[2,3-b]quinoxaline carboxamide scaffold but differ in substituents, which significantly alter their physicochemical and biological properties:

Compound Name Substituent on Benzylidene/Other N-Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound (E)-N-Allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Methoxybenzylidene Allyl C₂₂H₂₁N₆O₂* 401.45 Electron-donating methoxy group enhances lipophilicity and π-π stacking .
(E)-N-Allyl-2-amino-1-((2-pyridinylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Pyridinylmethylene Allyl C₂₁H₁₉N₇O 397.43 Pyridine nitrogen introduces potential for hydrogen bonding and metal coordination .
(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Hydroxybenzylidene 2-Methoxyethyl C₂₁H₂₀N₆O₃ 404.43 Hydroxy group increases polarity; may improve aqueous solubility .
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Methoxybenzyl (saturated) 3-Ethoxypropyl C₂₅H₂₈N₆O₂ 468.54 Saturated linker reduces conformational rigidity; ethoxy group enhances lipophilicity .

Impact of Substituents on Bioactivity

  • Electron-Donating vs. In contrast, the 3-hydroxy analog introduces hydrogen-bonding capability, which may improve binding specificity but reduce membrane permeability. The pyridinylmethylene variant replaces the methoxy group with a nitrogen-containing heterocycle, enabling interactions with metal ions or acidic residues in enzymes.
  • N-Substituent Flexibility: The allyl group in the target compound offers moderate flexibility, balancing steric effects and conformational adaptability.

Pharmacological Implications

While direct bioactivity data for the target compound are absent in the provided evidence, insights can be drawn from analogs:

  • Ferroptosis Induction: Pyrroloquinoxaline derivatives are implicated in ferroptosis (iron-dependent cell death) due to their redox-active cores . The methoxy and allyl groups in the target compound may enhance ROS generation, a key ferroptosis mechanism.
  • Enzyme Inhibition: The pyridinylmethylene analog could inhibit kinases or oxidoreductases via chelation or π-stacking, a property less pronounced in the methoxy variant.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.